Hexyl heptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexyl heptanoate belongs to the class of organic compounds known as phenyl-1, 2, 4-triazoles. These are organic compounds containing a 1, 2, 4-triazole substituted by a phenyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a dank, foliage, and green taste.

Aplicaciones Científicas De Investigación

Food Industry

Flavoring Agent

- Hexyl heptanoate is recognized for its fruity aroma, making it a potential candidate as a flavoring agent in food products. Its pleasant scent can enhance the sensory profile of various food items, particularly in confectionery and baked goods.

Fermentation Processes

- Recent studies have highlighted the role of this compound in fermentation processes, particularly in winemaking. It has been identified as a volatile compound produced during fermentation by different yeast strains, contributing to the aromatic complexity of wines . The presence of this compound can influence the flavor profile and overall quality of the final product.

Cosmetic Applications

Emollient Properties

- In cosmetics, this compound serves as an emollient, providing skin-conditioning benefits. Its ability to form a barrier on the skin helps retain moisture, making it valuable in lotions and creams. The compound's low irritation potential makes it suitable for sensitive skin formulations .

Fragrance Component

- Due to its pleasant odor, this compound is also utilized as a fragrance component in personal care products. It enhances the sensory experience of products such as perfumes and deodorants.

Pharmaceutical Applications

Drug Delivery Systems

- This compound has been studied for its potential use in drug delivery systems. Its properties as a lipid can enhance the solubility and bioavailability of certain pharmaceutical compounds. Research indicates that esters like this compound can improve the permeation of drugs through biological membranes, making them effective carriers in transdermal drug delivery systems .

Topical Formulations

- The compound's emollient characteristics also make it suitable for use in topical formulations aimed at delivering active ingredients through the skin. Studies have shown that alkyl esters can significantly enhance the skin penetration of various drugs, thus improving therapeutic efficacy .

Case Study 1: Winemaking

A study focused on monitoring volatile compounds during fermentation revealed that this compound was produced by non-Saccharomyces yeast strains, contributing significantly to the aroma profile in wines . This finding underscores its importance in enhancing wine quality.

Case Study 2: Cosmetic Formulation

In a comparative study on emollients used in skin care products, this compound demonstrated superior moisture retention compared to traditional emollients like mineral oil. This led to improved skin hydration levels in clinical trials involving participants with dry skin conditions .

Análisis De Reacciones Químicas

Reaction Pathway:

-

Dehydration of 2-hexanol (catalyzed by methanesulfonic acid) forms 2-hexene.

-

Isomerizing alkoxycarbonylation of 2-hexene with CO and methanol or 2-hexanol (catalyzed by Pd(PPh₃)₂Cl₂–XANTPHOS–methanesulfonic acid) yields hexyl heptanoate or methyl heptanoate .

Critical Parameters:

Under optimal conditions, the process achieves 85.5% selectivity for heptanoate esters .

Transesterification

This compound undergoes transesterification in the presence of alcohols and acid catalysts. For example:

Reaction Example:

-

Methanolysis :

Hexyl heptanoate+CH OHH Methyl heptanoate+HexanolIncreasing methanol content reduces this compound yield due to competitive ester formation .

Catalyst Efficiency:

| Catalyst | Role |

|---|---|

| Methanesulfonic acid | Accelerates dehydration & transesterification |

| p-Toluenesulfonic acid | Common for ester interchange |

Hydrolysis

This compound hydrolyzes under acidic or basic conditions:

Conditions & Products:

| Medium | Products |

|---|---|

| Acidic (H₂SO₄) | Heptanoic acid + Hexanol |

| Basic (NaOH) | Sodium heptanoate + Hexanol |

While specific kinetic data for this compound hydrolysis is limited, analogous esters like allyl heptanoate show >99% purity post-reaction under controlled conditions .

Thermal Stability & Decomposition

This compound is stable under moderate temperatures but decomposes at higher thresholds:

| Property | Value | Source |

|---|---|---|

| Boiling point | 534.04 K (260.89°C) | |

| Melting point | 225.3 K (-47.85°C) |

Decomposition products likely include alkenes and carboxylic acids, though explicit studies on this compound are sparse.

Key Observations:

Propiedades

Número CAS |

1119-06-8 |

|---|---|

Fórmula molecular |

C35H34N4O8 |

Peso molecular |

638.7 g/mol |

Nombre IUPAC |

hexyl heptanoate |

InChI |

InChI=1S/C13H26O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3 |

Clave InChI |

IFOGOHVJHKKYCT-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)OCCCCCC |

SMILES isomérico |

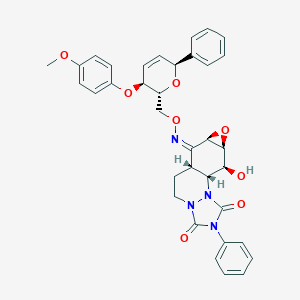

COC1=CC=C(C=C1)O[C@H]2C=C[C@H](O[C@@H]2CO/N=C\3/[C@H]4CCN5C(=O)N(C(=O)N5[C@H]4[C@@H]([C@H]6[C@@H]3O6)O)C7=CC=CC=C7)C8=CC=CC=C8 |

SMILES canónico |

COC1=CC=C(C=C1)OC2C=CC(OC2CON=C3C4CCN5C(=O)N(C(=O)N5C4C(C6C3O6)O)C7=CC=CC=C7)C8=CC=CC=C8 |

Densidad |

0.860-0.865 (20°) |

Key on ui other cas no. |

1119-06-8 |

Descripción física |

Liquid; Herbaceous aroma |

Solubilidad |

Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.